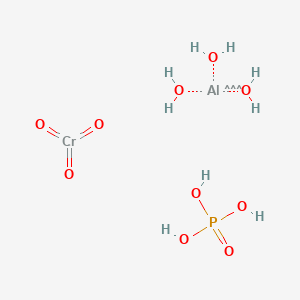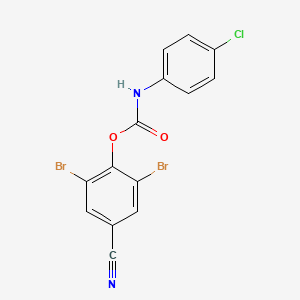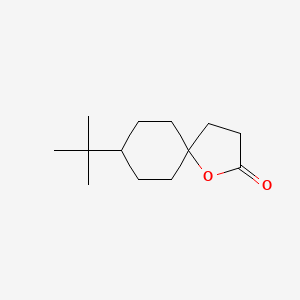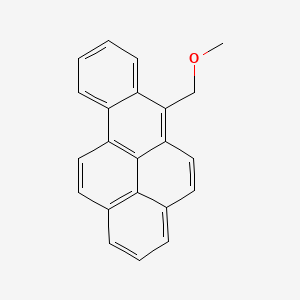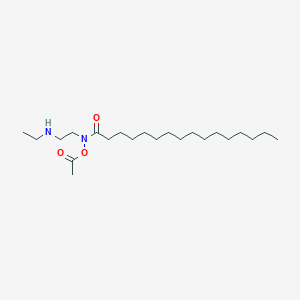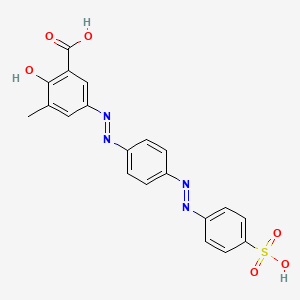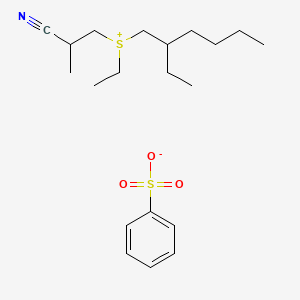
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate is a chemical compound with the molecular formula C20H33NO3S2 and a molecular weight of 399.61 g/mol . This compound is known for its unique structural properties, which include a sulphonium ion and a benzenesulphonate group. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate involves several steps. The primary synthetic route includes the reaction of 2-cyanopropyl bromide with ethyl(2-ethylhexyl)sulphide in the presence of a base to form the sulphonium ion. This intermediate is then reacted with benzenesulphonic acid to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Analyse Des Réactions Chimiques
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the sulphonium ion is replaced by other nucleophiles like halides or alkoxides.
Applications De Recherche Scientifique
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulphonium salts and other sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of (2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulphonium ion can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of the reaction .
Comparaison Avec Des Composés Similaires
(2-Cyanopropyl)ethyl(2-ethylhexyl)sulphonium benzenesulphonate can be compared with other sulphonium compounds such as:
Trimethylsulphonium iodide: Known for its use in organic synthesis as a methylating agent.
Dimethylsulphonium methylide: Used in the synthesis of epoxides and other cyclic compounds.
Ethylsulphonium bromide: Utilized in the preparation of sulphonium ylides and other sulfur-containing intermediates.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to other sulphonium compounds .
Propriétés
Numéro CAS |
93962-74-4 |
|---|---|
Formule moléculaire |
C20H33NO3S2 |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
benzenesulfonate;2-cyanopropyl-ethyl-(2-ethylhexyl)sulfanium |
InChI |
InChI=1S/C14H28NS.C6H6O3S/c1-5-8-9-14(6-2)12-16(7-3)11-13(4)10-15;7-10(8,9)6-4-2-1-3-5-6/h13-14H,5-9,11-12H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Clé InChI |
JUHAAEMBHBXZGX-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)C[S+](CC)CC(C)C#N.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



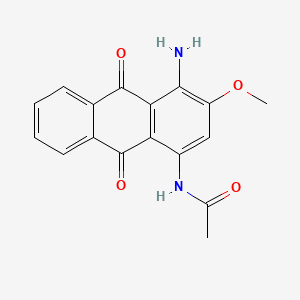

![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
